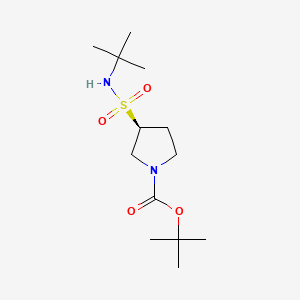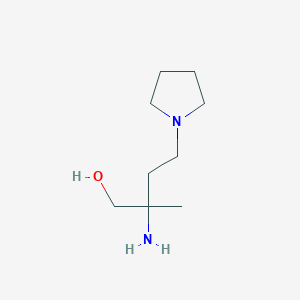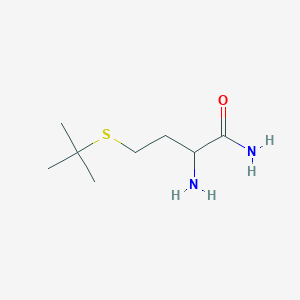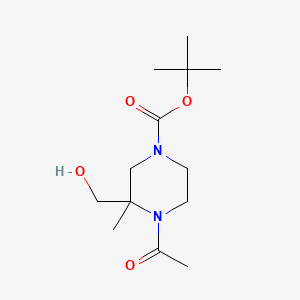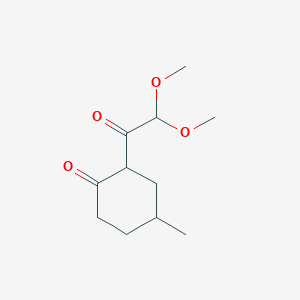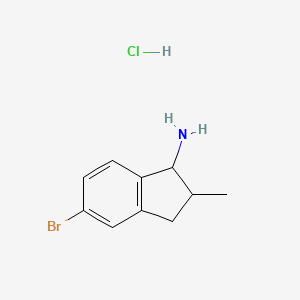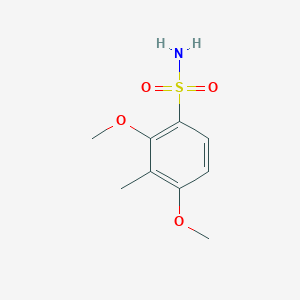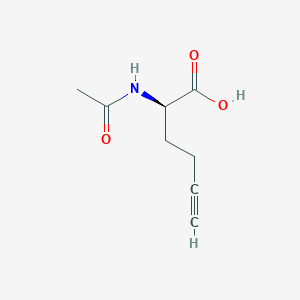
tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate: is a chemical compound with the molecular formula C13H14BrN3O3. It is a derivative of quinazolinone, a bicyclic compound that is widely studied for its potential biological activities. The presence of a bromine atom and a carbamate group in its structure makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-bromo-2-oxo-1,2-dihydroquinazoline.
Carbamate Formation: The key step involves the reaction of 6-bromo-2-oxo-1,2-dihydroquinazoline with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The quinazolinone core can participate in oxidation and reduction reactions, modifying the oxidation state of the nitrogen and oxygen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the quinazolinone core.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the quinazolinone core.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinazolinone derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinazoline N-oxides.
Reduction Products: Reduction can yield dihydroquinazoline derivatives.
科学研究应用
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Therapeutic Agents: Quinazolinone derivatives, including tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate, are studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The exact mechanism of action of tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and the carbamate group can influence its binding affinity and specificity towards these targets .
相似化合物的比较
- tert-Butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness:
- Structural Features: The presence of the bromine atom and the specific positioning of the carbamate group make tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate unique compared to other quinazolinone derivatives .
- Reactivity: Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for synthetic applications.
属性
分子式 |
C13H14BrN3O3 |
|---|---|
分子量 |
340.17 g/mol |
IUPAC 名称 |
tert-butyl N-(6-bromo-2-oxo-1H-quinazolin-4-yl)carbamate |
InChI |
InChI=1S/C13H14BrN3O3/c1-13(2,3)20-12(19)17-10-8-6-7(14)4-5-9(8)15-11(18)16-10/h4-6H,1-3H3,(H2,15,16,17,18,19) |
InChI 键 |
GPGHPULQQPAZEV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=NC(=O)NC2=C1C=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


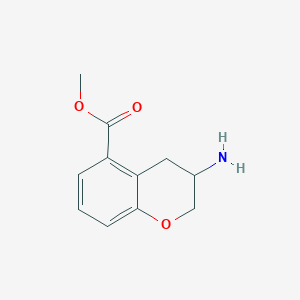
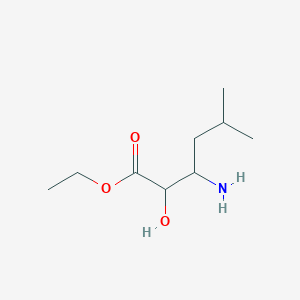
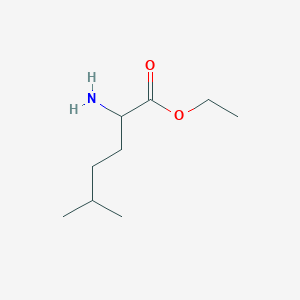

![5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride](/img/structure/B13494409.png)
